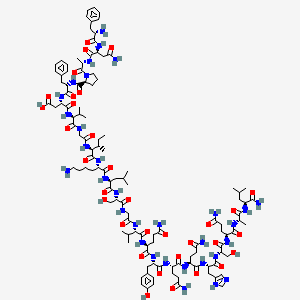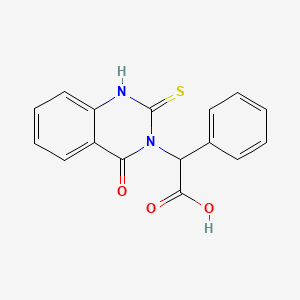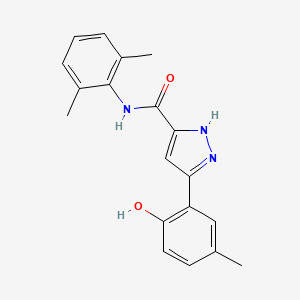![molecular formula C18H26N6O3 B14105097 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14105097.png)
8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups, and an imidazopurine core with multiple methyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazopurine Core: This can be achieved through cyclization reactions involving appropriate purine derivatives.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where 2,6-dimethylmorpholine is reacted with an appropriate electrophile.
Methylation: The final step involves the methylation of the imidazopurine core and the morpholine ring to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazopurine core and the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds (e.g., bromoethane) in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the imidazopurine core.
1,6,7-Trimethylpurine: Another related compound with a purine core but different substitution patterns.
Uniqueness
8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of a morpholine ring and an imidazopurine core with specific methyl substitutions
特性
分子式 |
C18H26N6O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
6-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H26N6O3/c1-10-8-22(9-11(2)27-10)6-7-23-12(3)13(4)24-14-15(19-17(23)24)21(5)18(26)20-16(14)25/h10-11H,6-9H2,1-5H3,(H,20,25,26) |
InChIキー |
QQDMGXPXGWRXQV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B14105018.png)

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(quinolin-6-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14105027.png)
![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14105032.png)



![N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14105047.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14105056.png)

![3-benzyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14105079.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105089.png)
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105092.png)

